molecular formula C17H13ClN2O3 B12430073 Slk/stk10-IN-1

Slk/stk10-IN-1

Cat. No.: B12430073
M. Wt: 328.7 g/mol
InChI Key: DQYDZCRLDYVZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of SLK (STE20-like kinase) and STK10 (Serine/Threonine Kinase 10, also known as LOK) as Members of the Ste20 Family of Serine/Threonine Protein Kinases

The Ste20 family of serine/threonine kinases are critical signaling molecules involved in a wide array of cellular functions, including growth, apoptosis, and morphogenesis. nih.gov SLK and STK10 are closely related kinases within this family. nih.gov The SLK protein is characterized by an N-terminal catalytic domain and a C-terminal domain containing coiled-coil regions. nih.gov STK10 is the human homolog of the murine kinase Lok and is highly expressed in lymphocytes. nih.gov The enzymatic activity of both SLK and STK10 is linked to the regulation of the ezrin, radixin, and moesin (B1176500) (ERM) family of proteins, which are crucial for linking the actin cytoskeleton to the plasma membrane. nih.govacs.org

Physiological and Pathophysiological Significance of SLK and STK10 in Cellular Homeostasis and Disease Models

Both SLK and STK10 are integral to maintaining cellular homeostasis, and their dysregulation is implicated in various pathological conditions. Their functions are diverse, impacting everything from the structural integrity of cells to their life and death cycles.

SLK has been identified as a key regulator in several fundamental cellular processes. It plays a role in organ development, cell cycle progression, cytoskeletal remodeling, and cytokinesis. nih.govresearchgate.net In the context of organ development, SLK expression is essential, and its absence can lead to severe developmental defects. researchgate.net Research has shown that SLK co-localizes with α-tubulin, particularly during the re-assembly of the mitotic spindle in metaphase, highlighting its role in cell cycle progression. researchgate.netplos.org Furthermore, SLK influences cytoskeletal dynamics by causing the dissolution of actin stress fibers and their redistribution to the cell periphery, which in turn affects cell adhesion and motility. researchgate.net

STK10, with its high expression in hematopoietic cells, is particularly important for lymphocyte function. nih.gov It is involved in chemokine-induced lymphocyte migration and polarization. nih.gov The enzymatic activity of STK10 is linked to the regulation of ERM proteins, which are critical for cell migration and invasion. nih.gov Studies have also suggested a role for STK10 in cell cycle control. Overexpression of a dominant-negative version of STK10 in NIH-3T3 cells resulted in an altered cell cycle phenotype with increased DNA content, suggesting a potential impact on Plk1 function in vivo. nih.gov

Both SLK and STK10 are involved in the regulation of apoptosis and cell survival. Overexpression of SLK has been shown to induce apoptosis in various cell types, including cultured glomerular epithelial cells and renal tubular cells. nih.govresearchgate.net This pro-apoptotic function is mediated through signaling pathways that can involve p38 mitogen-activated protein kinase (MAPK), p53, and caspases. nih.govphysiology.org Conversely, STK10's role in apoptosis appears to be more context-dependent. In some cancer cell lines, depletion of STK10 did not significantly affect apoptosis but did promote cell migration and invasion. nih.gov The intricate balance of the activities of these kinases can therefore be a critical determinant of a cell's fate.

A significant aspect of SLK and STK10 function is their interaction with other kinase signaling cascades, most notably with Polo-like Kinase 1 (Plk1). Plk1 is a key regulator of mitosis and is often overexpressed in tumors. nih.gov Both SLK and STK10 have been identified as potential upstream activators of Plk1. nih.govnih.gov Evidence suggests that STK10 can associate with and phosphorylate Plk1 in vitro. nih.gov Similarly, human SLK can phosphorylate and activate murine Plk1, and its activity increases during the G2 phase of the cell cycle. nih.gov This positions SLK and STK10 as important regulators of mitotic entry and progression through their influence on Plk1.

Slk/stk10-IN-1: A Dual Inhibitor

Given the significant roles of SLK and STK10 in various cellular processes, including those relevant to cancer, there has been considerable interest in developing inhibitors for these kinases. This compound has emerged as a potent and selective dual inhibitor of both SLK and STK10. nih.govmedchemexpress.com

The following table summarizes the inhibitory activity of this compound against a panel of kinases, demonstrating its potency and selectivity.

KinaseIC50 (nM)
SLK7.8
STK106.4
CLK239
GSK3α14
GSK3β14
Data sourced from MedchemExpress medchemexpress.com

Research has shown that this compound can inhibit the migration of CAL51 cells and reduce the phosphorylation level of moesin, a key ERM protein. medchemexpress.com Furthermore, at a concentration of 5 μM, the inhibitor affects the activation of ERM proteins, leading to changes in cell morphology, such as cell elongation and defective cell contraction. medchemexpress.com These findings underscore the potential of targeting SLK and STK10 with small molecule inhibitors to modulate cellular functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

3-(3-chloroanilino)-4-(2-methoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C17H13ClN2O3/c1-23-13-8-3-2-7-12(13)14-15(17(22)20-16(14)21)19-11-6-4-5-10(18)9-11/h2-9H,1H3,(H2,19,20,21,22)

InChI Key

DQYDZCRLDYVZKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=O)NC2=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Discovery and Preclinical Characterization of Slk/stk10 in 1

Identification of SLK/STK10-IN-1 (Compound 31) as a Potent Dual Serine/Threonine Kinase Inhibitor of SLK and STK10

This compound, also identified as Compound 31, has emerged from research as a potent and selective dual inhibitor of STE20-like kinase (SLK) and serine/threonine kinase 10 (STK10). bvsalud.orgacs.orgnih.gov These two closely related kinases are implicated in regulating the function of ezrin, radixin, and moesin (B1176500) (ERM) proteins, which are crucial for lymphocyte migration and cell cycle control. bvsalud.orgnih.gov

The discovery process involved the identification of a series of 3-anilino-4-arylmaleimides as dual inhibitors of SLK and STK10, demonstrating good selectivity across the wider kinome. bvsalud.orgacs.orgnih.gov Through optimization of this series, several inhibitors with nanomolar potency were developed. bvsalud.orgnih.gov Further analysis, including assessments of off-target activities in cellular environments, pinpointed Compound 31 as the most potent and selective inhibitor for both SLK and STK10 discovered to date. bvsalud.orgacs.orgnih.gov

Inhibitory Potency and Selectivity Profile of this compound against Primary and Collateral Kinase Targets (e.g., GSK-3α, GSK-3β, CLK2)

This compound demonstrates significant inhibitory activity against its primary targets, SLK and STK10, with IC50 values of 7.8 nM and 6.4 nM, respectively. medchemexpress.com The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by half.

Beyond its primary targets, this compound also exhibits inhibitory effects on other kinases, known as collateral targets. These include Glycogen Synthase Kinase 3 alpha (GSK-3α), Glycogen Synthase Kinase 3 beta (GSK-3β), and CDC-Like Kinase 2 (CLK2). medchemexpress.com The IC50 values for these collateral targets are 14 nM for both GSK-3α and GSK-3β, and 39 nM for CLK2. medchemexpress.com This data indicates that while this compound is most potent against STK10 and SLK, it also maintains nanomolar potency against these other kinases.

Inhibitory Potency of this compound (Compound 31)

Target KinaseIC50 (nM)
STK106.4 medchemexpress.com
SLK7.8 medchemexpress.com
GSK-3α14 medchemexpress.com
GSK-3β14 medchemexpress.com
CLK239 medchemexpress.com

Structural Basis for this compound Binding to SLK and STK10 Kinase Domains (e.g., Maleimide (B117702) Scaffold)

The chemical structure of this compound is based on a 3-anilino-4-arylmaleimide scaffold. bvsalud.orgacs.orgnih.gov This structural framework is central to its ability to bind to and inhibit the kinase domains of SLK and STK10. bvsalud.orgnih.gov

Crystallographic studies of similar inhibitors bound to the SLK and STK10 kinase domains have provided insights into the binding mode. bvsalud.orgacs.orgnih.gov These studies reveal how the maleimide-based inhibitors situate within the active site of the kinases, elucidating the specific interactions that are responsible for their potent inhibition and selectivity. bvsalud.orgnih.gov The understanding of this binding mechanism has been crucial in the rational design and optimization of this series of inhibitors. bvsalud.orgacs.orgnih.gov

Molecular and Cellular Mechanisms of Action of Slk/stk10 in 1

Impact of SLK/STK10-IN-1 on Ezrin/Radixin/Moesin (B1176500) (ERM) Protein Phosphorylation and Subsequent Functional Modulation

The Ezrin/Radixin/Moesin (ERM) family of proteins are crucial linkers between the plasma membrane and the actin cytoskeleton, playing a pivotal role in the formation of microvilli and regulation of cell shape. physiology.orgnih.gov The function of ERM proteins is regulated by their phosphorylation status. SLK and STK10 are key kinases involved in the activating phosphorylation of a conserved threonine residue in the C-terminal domain of ERM proteins. acs.org

This compound, by inhibiting the enzymatic activity of SLK and STK10, directly interferes with this phosphorylation event. medchemexpress.com Research has demonstrated that treatment with this compound leads to a reduction in the levels of phosphorylated moesin, a member of the ERM family. medchemexpress.com This inhibition of ERM protein activation disrupts their function as membrane-cytoskeleton linkers, leading to significant downstream functional consequences. medchemexpress.com

Table 1: Effect of this compound on ERM Protein Phosphorylation

Cellular ComponentEffect of this compound TreatmentReference
Phosphorylated MoesinReduced Levels medchemexpress.com
ERM Protein ActivationInhibited medchemexpress.com

Modulation of Cellular Morphology and Motility (e.g., Cell Elongation, Defective Cell Contraction, Migration Inhibition) by this compound

The disruption of ERM protein function through the inhibition of their phosphorylation by this compound has profound effects on cellular morphology and motility. medchemexpress.com As ERM proteins are essential for maintaining the structural integrity of cell surface protrusions, their inactivation leads to observable changes in cell shape.

Studies have shown that exposure of cells to this compound results in distinct morphological alterations, including cell elongation and defective cell contraction. medchemexpress.com Furthermore, the inhibition of SLK and STK10 by this compound has been demonstrated to impede cell migration. For instance, in CAL51 breast cancer cells, this compound inhibited cell migration in a dose-dependent manner. medchemexpress.com

Table 2: Cellular Effects of this compound on Morphology and Motility

Cellular ProcessObserved Effect of this compoundCellular ModelReference
Cell MorphologyCell Elongation, Defective Cell Contraction- medchemexpress.com
Cell MigrationInhibitionCAL51 medchemexpress.com

This compound Effects on Cell Cycle Progression in Preclinical Cellular Models

While SLK and STK10 have been implicated in the regulation of the cell cycle, direct experimental evidence detailing the effects of the specific inhibitor this compound on cell cycle progression is not extensively available in the current body of scientific literature. acs.org

However, studies on the target kinases provide some insight into their potential roles. For example, the knockout of STK10 in prostate cancer cells has been shown to promote cell cycle progression by upregulating Cyclin D1 and Cyclin D3. nih.gov Conversely, in cervical cancer cell lines, the knockout of STK10 did not result in any significant changes to the cell cycle. researchgate.net This suggests that the role of STK10 in cell cycle regulation may be dependent on the specific cellular context. The direct impact of inhibiting these kinases with this compound on the cell cycle in various preclinical models remains an area for further investigation.

Induction of Apoptosis in Various Cellular Models by this compound

The role of SLK and STK10 in the regulation of apoptosis, or programmed cell death, is complex and appears to be cell-type specific. physiology.orgresearchgate.netnih.gov Consequently, the direct effect of the inhibitor this compound on inducing apoptosis has not been definitively established across various cellular models.

Research on the individual kinases has yielded varied results. Overexpression of SLK has been demonstrated to induce apoptosis in several cell lines, including cultured fibroblasts and kidney epithelial cells. physiology.orgresearchgate.net This pro-apoptotic effect can be mediated through the JNK and p38 signaling pathways and involves the tumor suppressor p53. physiology.org On the other hand, the role of STK10 in apoptosis is less clear. Knockdown of STK10 has been shown to increase apoptosis in some tumor cells. researchgate.net However, in other cancer cell types, such as prostate and cervical cancer cells, the knockout of STK10 did not have a significant effect on apoptosis. nih.govnih.gov Given the context-dependent roles of its targets, further studies are required to elucidate the specific effects of this compound on apoptotic pathways in different cellular environments.

Pharmacological Investigation of Slk/stk10 in 1 in Disease Relevant Cellular and Non Human Animal Models

Evaluation of SLK/STK10-IN-1 Activity in Cancer Cell Lines and Preclinical Tumor Models

This compound has been identified as a potent and selective dual inhibitor of SLK and STK10, demonstrating antitumor activity. medchemexpress.commedchemexpress.com The target kinases are implicated in the progression of several cancers, making their inhibition a strategic approach for therapeutic development. biologists.comresearchgate.net

Research has highlighted STK10 as a key kinase in the progression of specific aggressive tumors. biorxiv.org In models of Ewing's sarcoma, a rare and aggressive musculoskeletal cancer, broad siRNA knockdown screening identified STK10 as a critical kinase for tumor cell proliferation. biorxiv.orgscience.gov Further studies showed that silencing STK10 with siRNA resulted in increased apoptosis in Ewing's sarcoma cell lines, underscoring its role in the survival pathways of these tumor cells. biorxiv.orgfrontiersin.org

In the context of uveal melanoma, the most common eye cancer in adults, STK10 has been identified as a potential therapeutic target downstream of the Gαq/11 oncogenic pathway, which is mutated in the majority of these tumors. nih.govnih.govarvojournals.org A kinase signaling proteomic screen in GNAQ-mutant uveal melanoma cell lines revealed that STK10 expression is regulated by Gαq signaling. nih.govnih.gov Knockdown of STK10 in these cell lines led to a significant reduction in cell growth and a decrease in the expression of proteins involved in the cell cycle. nih.govnih.gov Notably, high expression of STK10 was associated with poor disease-specific survival in uveal melanoma patients, suggesting its importance as a prognostic marker and therapeutic target. nih.gov

Cancer TypeKey Findings Related to STK10Reference
Ewing's Sarcoma siRNA screens identified STK10 as a key kinase for tumor progression. biorxiv.org
Knockdown of STK10 increased apoptosis in tumor cells. biorxiv.orgfrontiersin.orgscience.gov
Uveal Melanoma Identified as a kinase downstream of the oncogenic Gαq/11 pathway. nih.govnih.gov
Knockdown of STK10 significantly reduced uveal melanoma cell growth. nih.govnih.gov
High STK10 expression is associated with poor patient survival. nih.gov

The inhibition or knockdown of SLK/STK10 has demonstrated significant effects on the fundamental processes of cell proliferation and apoptosis in various cancer models. STK10, in particular, is highly expressed in proliferating cells and numerous cancer tissues where it plays a role in cell cycle progression. nih.govresearchgate.net Overexpression of a kinase-dead version of STK10 has been shown to interfere with normal cell cycle progression. biorxiv.orggenecards.org

In acute myeloid leukemia (AML), STK10 expression was found to be elevated and associated with a poor prognosis. frontiersin.org Inhibition of STK10 in this context was shown to activate immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. frontiersin.org Similarly, in renal cell carcinoma (RCC) cells with inactivated Von Hippel-Lindau (VHL) tumor suppressor, depletion of STK10 was associated with decreased cell viability. bham.ac.uk These findings suggest that the impact of STK10 inhibition is contingent on the specific cancer type and its underlying genetic context. frontiersin.org While some studies show its loss promotes apoptosis, others indicate its absence in the host can promote tumor growth by altering the tumor microenvironment, suggesting a complex role. frontiersin.orgnih.gov

Cell Line/ModelEffect of STK10 Inhibition/DepletionReference
Ewing's Sarcoma Cell Lines Increased apoptosis biorxiv.orgscience.gov
Uveal Melanoma Cell Lines Reduced cell growth nih.govnih.gov
MV411 (AML) Cells Activation of immunogenic cell death frontiersin.org
VHL-inactivated RCC Cells Decreased cell viability bham.ac.uk
CAL51 (Breast Cancer) Cells Inhibition of cell migration medchemexpress.com

This compound in Models of Renal Injury and Repair

The Ste20-like kinase, SLK, is significantly implicated in the cellular response to kidney damage. researchgate.netresearchgate.net Studies using models of renal injury have shown that the expression and activity of SLK are increased in both embryonic renal tissues and in adult kidneys recovering from acute renal failure. biologists.comphysiology.org This upregulation is primarily observed in tubular epithelial cells. biologists.com

Overexpression of SLK in cultured glomerular epithelial cells (podocytes) and renal tubular cells has been shown to induce apoptosis. researchgate.netphysiology.org Furthermore, in vivo models where SLK was overexpressed specifically in podocytes resulted in severe podocyte injury and loss. biologists.comphysiology.org Conversely, podocyte-specific deletion of SLK in mice also led to albuminuria and podocyte loss over time, indicating that tightly regulated levels of SLK are essential for maintaining podocyte integrity and normal kidney function. biologists.com In models of adriamycin-induced kidney disease, SLK deletion was shown to exacerbate injury. researchgate.net Given that SLK promotes apoptosis during renal injury and repair, its inhibition by a compound like this compound could modulate cell survival in this context. researchgate.netphysiology.org

Investigation of this compound in Other Biological and Disease Contexts (e.g., Cytoskeletal Regulation, Metabolic Enzyme Pathways)

SLK and STK10 are central regulators of the cytoskeleton, a network essential for processes like cell migration, division, and signaling. biologists.com Their enzymatic activity is linked to the phosphorylation of the Ezrin, Radixin, and Moesin (B1176500) (ERM) family of proteins. biorxiv.orgnih.gov ERM proteins are crucial linkers between the plasma membrane and the actin cytoskeleton. biorxiv.org Inhibition of SLK/STK10 with this compound was found to inhibit the activation of ERM proteins, leading to changes in cell morphology, such as cell elongation, and defective cell contraction. medchemexpress.com

The kinases are classified within the Serine/Threonine Kinase family, which plays a pivotal role in a vast number of metabolic enzyme and signaling pathways affecting growth, differentiation, and metabolism. medchemexpress.commedchemexpress.com The function of SLK/STK10 in these broader contexts highlights their importance as regulators of fundamental cellular architecture and behavior. myskinrecipes.com Their involvement in cytoskeletal dynamics also connects them to processes like lymphocyte migration and immune response regulation. biorxiv.orgmyskinrecipes.com

Structure Activity Relationships Sar and Chemical Biology Approaches for Slk/stk10 in 1 Analogs

Design Principles and Scaffold Exploration Based on the Maleimide (B117702) Core for SLK/STK10 Inhibition

A significant breakthrough in the development of dual SLK/STK10 inhibitors came from the identification of a 3-anilino-4-arylmaleimide scaffold. acs.orgnih.gov This core structure proved to be a promising starting point for inhibitor design. acs.orgnih.gov Extensive SAR studies were conducted to optimize the potency and selectivity of these compounds. acs.org

The design strategy involved systematic modifications of different parts of the maleimide scaffold. For instance, exploration of the R1 and R2 substituents on the aniline (B41778) and aryl rings, respectively, was a key focus. acs.org These modifications aimed to probe the steric and electronic requirements of the kinase ATP binding pocket. acs.org The optimization of these inhibitors led to the discovery of multiple compounds with nanomolar potency against both SLK and STK10. acs.orgnih.gov

Crystal structures of lead inhibitors bound to SLK and STK10 have provided a structural basis for their activity and selectivity. acs.orgnih.gov These studies revealed the binding mode of the maleimide-based inhibitors within the kinase domain, highlighting key interactions that contribute to their high affinity. acs.orgnih.gov

One of the most potent and selective inhibitors to emerge from these studies is a compound referred to as compound 31 (also known as SLK/STK10-IN-1). acs.orgnih.govmedchemexpress.com This compound demonstrated nanomolar inhibitory activity against SLK and STK10. nih.govglpbio.com

CompoundCore ScaffoldKey Structural FeaturesPotencyReference
This compound (Cpd 31) 3-Anilino-4-arylmaleimideOptimized substituents on aniline and aryl ringsIC50s of 7.8 nM (SLK) and 6.4 nM (STK10) acs.orgnih.govmedchemexpress.com
AZD0284 Not specifiedOptimized for metabolic stability and preclinical pharmacokineticsPotent inhibition of IL-17A secretion acs.org

Quantitative Structure-Activity Relationships (QSAR) Analysis for Optimizing this compound and Related Inhibitors

While specific QSAR studies focusing solely on the maleimide-based this compound series are not extensively detailed in the provided results, the principles of QSAR have been applied to understand the broader inhibitor landscape for SLK and STK10. For instance, QSAR analyses have been instrumental in designing and analyzing 4-anilinoquin(az)oline-based kinase inhibitors that show activity against GAK, SLK, and STK10. soton.ac.ukscispace.comdntb.gov.uaresearchgate.netnih.gov

These studies involve the synthesis of a diverse set of analogs and screening them against the target kinases. soton.ac.ukresearchgate.net The resulting activity data is then used to build QSAR models that correlate the chemical structures of the compounds with their biological activities. soton.ac.ukresearchgate.net Such models can help in predicting the potency of new, unsynthesized compounds and in guiding the design of more optimized inhibitors. researchgate.net Field-based 3D-QSAR models have been used to create scatter plots that show the correlation between predicted and measured binding affinities for GAK, STK10, and SLK. researchgate.net

Development of Chemical Probes and Derivatives for Advanced Target Engagement Studies of SLK and STK10

The development of chemical probes is essential for validating the biological function of a target protein in a cellular context. A good chemical probe should be potent, selective, and cell-permeable. The optimized maleimide-based inhibitors, particularly compound 31 (this compound), have shown promise as chemical probes for studying SLK and STK10. acs.orgnih.gov

Cellular target engagement assays have been employed to confirm that these inhibitors can bind to SLK and STK10 within cells. acs.orgnih.gov For example, this compound has been shown to inhibit the phosphorylation of moesin (B1176500), a downstream substrate of SLK, in cells. medchemexpress.com This demonstrates that the inhibitor is active in a cellular environment and can be used to probe the physiological roles of these kinases. medchemexpress.com

Further selectivity profiling of these compounds is crucial to ensure that their observed biological effects are due to the inhibition of SLK and STK10 and not off-target kinases. acs.orgnih.gov this compound was found to be highly selective, with significant activity against only a few other kinases like CLK2, GSK3α, and GSK3β at higher concentrations. medchemexpress.com This high selectivity makes it a valuable tool for studying the specific functions of SLK and STK10 in processes like lymphocyte migration and cell cycle regulation. acs.orgnih.gov

The utility of these inhibitors as chemical probes has been demonstrated in studies investigating the role of SLK and LOK (a closely related kinase) in regulating ERM (ezrin-radixin-moesin) proteins and actomyosin (B1167339) contractility, which are critical for cell shape and motility. nih.gov

Methodological Considerations and Advanced Techniques in Slk/stk10 in 1 Research

In Vitro Kinase Assays for Potency and Selectivity Determination of SLK/STK10-IN-1

The potency and selectivity of this compound, a dual inhibitor of STE20-like kinase (SLK) and serine/threonine kinase 10 (STK10), are determined through rigorous in vitro kinase assays. acs.orgglpbio.com These assays are fundamental in characterizing the inhibitor's activity and its potential for therapeutic applications. The inhibitor, also referred to as compound 31 in some studies, has demonstrated nanomolar potency against both SLK and STK10. glpbio.comnih.gov

A common method to assess potency is by determining the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. For this compound, the reported IC50 values are 7.8 nM for SLK and 6.4 nM for STK10. medchemexpress.com The assays typically involve incubating the recombinant kinase with a substrate and ATP, and then measuring the phosphorylation of the substrate in the presence of varying concentrations of the inhibitor.

Selectivity is a critical aspect of kinase inhibitor development, aiming to minimize off-target effects. The selectivity of this compound has been evaluated through kinome-wide screening, where its activity is tested against a large panel of other kinases. acs.orgnih.gov While it is a potent dual inhibitor of SLK and STK10, it has also shown activity against other kinases, albeit at lower potencies. For instance, it inhibits CLK2, GSK3α, and GSK3β with IC50 values of 39 nM, 14 nM, and 14 nM, respectively. medchemexpress.com This highlights the importance of comprehensive selectivity profiling to understand the full biological activity of the inhibitor.

Table 1: In Vitro Kinase Inhibition Data for this compound (Compound 31)

Kinase Target IC50 (nM)
SLK 7.8
STK10 6.4
CLK2 39
GSK3α 14
GSK3β 14

Data sourced from MedchemExpress. medchemexpress.com

Cellular Target Engagement Assays and Mechanistic Studies (e.g., Western Blotting for Phosphorylation States)

Cellular target engagement assays are crucial to confirm that this compound binds to its intended targets, SLK and STK10, within a cellular context. acs.orgnih.gov One of the key downstream effects of SLK and STK10 inhibition is the modulation of the phosphorylation status of their substrates, such as the ezrin-radixin-moesin (ERM) family of proteins. nih.gov

Western blotting is a widely used technique to investigate these mechanistic aspects. nih.govresearchgate.net By using antibodies specific to the phosphorylated forms of target proteins, researchers can assess the impact of this compound on cellular signaling pathways. For example, studies have shown that treatment with this compound leads to a reduction in the phosphorylation of moesin (B1176500) (p-moesin). medchemexpress.com This inhibition of ERM protein activation has been observed to cause changes in cell morphology. medchemexpress.com

Furthermore, knockdown experiments using siRNA against STK10 have demonstrated a reduction in ERM complex phosphorylation, corroborating the role of STK10 in this process. nih.gov In some cellular contexts, the expression of STK10 itself can be regulated by other signaling pathways, such as the Gαq and MAPK pathways. nih.gov Mechanistic studies using techniques like Western blotting are therefore essential to elucidate the complex cellular responses to this compound inhibition.

Advanced Microscopy and Imaging Techniques for Morphological and Cytoskeletal Analysis in the Presence of this compound

Advanced microscopy techniques are instrumental in visualizing the morphological and cytoskeletal changes induced by this compound. numberanalytics.com Given that SLK and STK10 are involved in regulating cytoskeletal organization and cell migration, inhibiting their activity is expected to have profound effects on cell shape and structure. myskinrecipes.com

Live-cell imaging and confocal microscopy are powerful tools to observe these dynamic processes in real-time. numberanalytics.combiocompare.com Studies have shown that treatment with this compound at a concentration of 5 μM for 4 hours leads to noticeable changes in cell morphology, including cell elongation and defective cell contraction. medchemexpress.com These phenotypic changes are a direct consequence of the inhibition of ERM protein activation, which are crucial linkers between the plasma membrane and the actin cytoskeleton. medchemexpress.combiorxiv.org

Immunofluorescence staining coupled with high-resolution microscopy allows for the detailed visualization of the cytoskeleton. researchgate.net For example, staining for F-actin can reveal alterations in the actin fiber network upon treatment with the inhibitor. nih.gov By simultaneously knocking down SLK and STK10, researchers have observed decreased levels of membrane-associated F-actin and the formation of prominent actin-based protrusions like lamellipodia and membrane ruffling. nih.gov These advanced imaging techniques provide critical insights into the functional consequences of SLK/STK10 inhibition on cellular architecture.

Proteomic and Phosphoproteomic Approaches for Pathway Elucidation Downstream of this compound Inhibition

To gain a comprehensive understanding of the signaling pathways affected by this compound, researchers employ proteomic and phosphoproteomic approaches. nih.gov These powerful techniques allow for the large-scale identification and quantification of proteins and their phosphorylation states, providing a global view of the cellular response to inhibitor treatment. researchgate.net

Mass spectrometry-based proteomics can identify numerous proteins whose expression levels change upon inhibition of SLK and STK10. nih.gov More specifically, phosphoproteomics focuses on identifying changes in protein phosphorylation, which is a key mechanism of signal transduction. mdpi.com By comparing the phosphoproteome of cells treated with this compound to untreated cells, researchers can identify novel downstream substrates and signaling nodes.

These unbiased, system-wide analyses can uncover previously unknown connections and regulatory networks. For instance, a phosphoproteomic study might reveal altered phosphorylation of proteins involved in cell cycle regulation, apoptosis, or other cellular processes, thereby expanding our understanding of the biological roles of SLK and STK10. researchgate.netresearchgate.net The data generated from these approaches are invaluable for constructing detailed signaling maps and for identifying potential biomarkers or new therapeutic targets downstream of SLK and STK10. researchgate.net

Future Perspectives and Research Gaps in Slk/stk10 in 1 Studies

Unraveling Novel Downstream Effectors and Signaling Networks Modulated by SLK/STK10-IN-1

A critical area of future investigation lies in the comprehensive identification of the downstream signaling cascades regulated by SLK and STK10, and consequently, modulated by this compound. Current research indicates that SLK and STK10 are implicated in several key cellular processes.

This compound, also known as compound 31, has been shown to potently inhibit the activation of the Ezrin-Radixin-Moesin (ERM) protein family. medchemexpress.com This inhibition leads to observable changes in cell morphology, including cell elongation and defective cell contraction. medchemexpress.com The ERM proteins are crucial in linking the actin cytoskeleton to the plasma membrane, and their phosphorylation is a key regulatory step. Knockdown of STK10 has been demonstrated to reduce the phosphorylation of the ERM complex. nih.gov

Furthermore, SLK and STK10 are connected to the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. While knockdown of STK10 does not appear to affect the MAPK pathway, the knockdown of MARK3, a kinase that can be regulated by Gαq signaling, has been shown to reduce ERK1/2 phosphorylation and also decrease STK10 protein levels. nih.gov This suggests an indirect link between STK10 and MAPK signaling. In some contexts, SLK has been shown to activate p38 MAPKs. biologists.com

Studies have also revealed a role for SLK and STK10 in cell cycle progression. acs.org Knockdown of either kinase can lead to reduced cell growth and a decrease in the expression of cell cycle proteins. nih.gov Specifically, SLK can phosphorylate and activate Polo-like kinase 1 (Plk1), a key regulator of mitosis. biologists.comresearchgate.net

The Rho family of small GTPases, particularly RhoA, represents another important signaling hub connected to SLK/STK10. Proximity interaction screens have shown that SLK can form a complex with active RhoA, which is proposed to enhance the kinase's activity towards ERM proteins. biologists.com Inhibition of SLK/LOK (STK10) kinases has been found to impair Rho-induced cell contractions. researchgate.net

Future research should aim to employ unbiased, large-scale screening methodologies, such as phosphoproteomics, to identify novel substrates and interacting partners of SLK and STK10. This will be instrumental in building a more complete picture of the signaling networks governed by these kinases and how their inhibition by this compound perturbs these networks in various cellular contexts.

Table 1: Known Downstream Effectors and Signaling Pathways Associated with SLK/STK10

Effector/Pathway Role of SLK/STK10 Effect of Inhibition/Knockdown Reference
ERM Proteins Phosphorylation and activation Inhibition of activation, changes in cell morphology medchemexpress.comnih.gov
MAPK Pathway Indirectly linked via MARK3 Knockdown of MARK3 reduces STK10 levels nih.gov
Cell Cycle Proteins Regulation of expression and activity (e.g., Plk1) Reduced cell growth, decreased expression of cell cycle proteins nih.govbiologists.com
RhoA Signaling Interaction with active RhoA, enhanced kinase activity Impaired Rho-induced cell contractions biologists.comresearchgate.net
p53 SLK overexpression stimulates p53 transactivation Not directly studied with this compound physiology.org

| ASK1 | SLK induces phosphorylation and activation | Not directly studied with this compound | physiology.org |

Investigating Broader Kinome Selectivity and Polypharmacology of this compound in Diverse Biological Systems

While this compound is described as a potent and selective dual inhibitor, a comprehensive understanding of its kinome-wide selectivity and potential off-target effects is crucial for its use as a specific chemical probe and for any future therapeutic development. glpbio.com

This compound (Compound 31) was identified from a series of 3-anilino-4-arylmaleimides and demonstrates nanomolar potency against both SLK and STK10. acs.orgnih.gov However, it also exhibits inhibitory activity against other kinases.

Table 2: IC50 Values of this compound (Compound 31) Against Various Kinases

Kinase IC50 (nM) Reference
STK10 6.4 medchemexpress.com
SLK 7.8 medchemexpress.com
GSK3α 14 medchemexpress.com
GSK3β 14 medchemexpress.com

| CLK2 | 39 | medchemexpress.com |

The polypharmacology of kinase inhibitors, where a single compound interacts with multiple targets, is a common phenomenon. soton.ac.uk For instance, the EGFR inhibitor erlotinib (B232) has been shown to have off-target activity against STK10, which may contribute to some of its side effects. researchgate.net This underscores the importance of thoroughly characterizing the selectivity profile of this compound across the entire human kinome in various biological systems.

Future research should involve extensive kinome profiling of this compound using techniques like multiplexed inhibitor beads followed by mass spectrometry (MIB/MS) to empirically determine its binding affinities against a large panel of kinases. ucsf.edu Understanding its polypharmacology will be essential to interpret experimental results accurately and to anticipate potential on- and off-target effects in different cellular and organismal models.

Development of Next-Generation SLK/STK10 Inhibitors with Enhanced Specificity and In Vivo Efficacy in Preclinical Models

The discovery of this compound, based on a maleimide (B117702) scaffold, represents a significant step forward in the development of dual inhibitors for these kinases. acs.orgnih.gov However, the pursuit of next-generation inhibitors with even greater specificity and improved in vivo properties remains a key research objective.

The development of this compound itself was the result of an optimization process of a series of 3-anilino-4-arylmaleimides. acs.org This process involved establishing structure-activity relationships to enhance potency and selectivity. bvsalud.org Crystal structures of early-generation inhibitors bound to SLK and STK10 provided a rational basis for this optimization. acs.orgnih.gov

Future efforts should focus on leveraging these structural insights to design novel chemical scaffolds that can further discriminate between SLK/STK10 and other closely related kinases, including their identified off-targets like GSK3 and CLK2. This could involve exploring different hinge-binding moieties or targeting allosteric sites to achieve greater selectivity.

A critical gap in the current research is the lack of extensive in vivo efficacy data for this compound and other potent dual inhibitors in relevant preclinical models of disease. While the development of potent ALK inhibitors has progressed to clinical trials, the in vivo validation of SLK/STK10 inhibitors is still in its early stages. mdpi.com Future studies must evaluate the pharmacokinetics, pharmacodynamics, and anti-tumor activity of next-generation inhibitors in animal models to translate the promising in vitro findings into potential therapeutic applications.

Elucidation of Potential Resistance Mechanisms to this compound in Relevant Cellular Models

As with other targeted therapies, the development of resistance is a potential challenge for the long-term efficacy of SLK/STK10 inhibitors. Although no studies have directly investigated resistance mechanisms to this compound, insights can be drawn from the broader field of kinase inhibitor resistance.

Drug resistance can arise through various mechanisms, including:

Target mutations: Alterations in the kinase domain that prevent inhibitor binding.

Target overexpression: Increased levels of the target kinase that overcome the inhibitory effect.

Activation of bypass signaling pathways: Upregulation of alternative signaling pathways that compensate for the inhibited pathway. ucsf.edu

Drug efflux: Increased expression of drug transporters that pump the inhibitor out of the cell.

One study investigating resistance to the PI3K inhibitor BYL-719 in breast cancer identified STK10 as a potential candidate involved in conferring resistance. bilkent.edu.tr Knockdown of STK10 was found to sensitize breast cancer cells to the PI3K inhibitor. bilkent.edu.tr This suggests a potential for crosstalk between the PI3K pathway and STK10 signaling, which could be a mechanism of adaptive resistance.

Future research should focus on generating cell line models with acquired resistance to this compound through long-term exposure to the compound. These resistant models can then be analyzed using multi-omics approaches (genomics, transcriptomics, proteomics) to identify the molecular changes that drive resistance. Understanding these mechanisms will be crucial for devising strategies to overcome resistance, such as developing combination therapies or designing next-generation inhibitors that are effective against resistant mutants.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound (Compound 31)
YM-254890
Erlotinib

Q & A

Q. How can researchers identify synthetic lethal interactions to enhance this compound’s efficacy?

  • Methodology: Conduct genome-wide CRISPR screens in inhibitor-treated cells. Prioritize hits using pathway enrichment analysis (e.g., KEGG, Reactome). Validate combinations (e.g., this compound + PARP inhibitors) in 3D spheroid models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.